2-(1H-pyrrol-2-yl)acetic Acid 2-(1H-pyrrol-2-yl)acetic Acid
Brand Name: Vulcanchem
CAS No.: 79673-53-3
VCID: VC2508419
InChI: InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
SMILES: C1=CNC(=C1)CC(=O)O
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

2-(1H-pyrrol-2-yl)acetic Acid

CAS No.: 79673-53-3

Cat. No.: VC2508419

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-pyrrol-2-yl)acetic Acid - 79673-53-3

Specification

CAS No. 79673-53-3
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 2-(1H-pyrrol-2-yl)acetic acid
Standard InChI InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
Standard InChI Key GVUHUYQEAGMUNJ-UHFFFAOYSA-N
SMILES C1=CNC(=C1)CC(=O)O
Canonical SMILES C1=CNC(=C1)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

2-(1H-pyrrol-2-yl)acetic acid is a heterocyclic compound comprising a five-membered pyrrole ring with an acetate group at the 2-position. The compound is formally identified by the following characteristics:

  • Chemical Name: 2-(1H-pyrrol-2-yl)acetic acid

  • CAS Registry Number: 79673-53-3

  • Molecular Formula: C6H7NO2

  • European Community (EC) Number: 823-516-5

  • DSSTox Substance ID: DTXSID70400972

The compound possesses several synonyms in scientific literature, including:

  • Pyrrole-2-acetic acid

  • 1H-pyrrol-2-ylacetic acid

  • (1H-Pyrrol-2-yl)-acetic acid

  • Pyrrolacetic acid

  • Azole acetic acid

Structural Features

The structure of 2-(1H-pyrrol-2-yl)acetic acid is characterized by:

  • A five-membered pyrrole ring containing a nitrogen atom in the 1-position

  • An acetic acid (-CH2COOH) substituent at the 2-position of the pyrrole ring

  • The nitrogen atom in the pyrrole ring participates in the aromatic system

  • A functional carboxylic acid group providing acidic properties to the molecule

The structural integrity of this compound is maintained by the aromaticity of the pyrrole ring, which contributes significantly to its chemical reactivity and stability.

Physical and Chemical Properties

Physical Properties

2-(1H-pyrrol-2-yl)acetic acid exhibits physical characteristics that are consistent with heterocyclic carboxylic acids of similar molecular weight. Based on the available data, the key physical properties are presented in Table 1.

Table 1: Physical Properties of 2-(1H-pyrrol-2-yl)acetic acid

PropertyValue
Molecular Weight125.13 g/mol
Physical State at 25°CSolid
ColorWhite to off-white
SolubilitySoluble in polar organic solvents, limited water solubility
Melting PointData not available in search results
Boiling PointData not available in search results

Chemical Properties

The chemical behavior of 2-(1H-pyrrol-2-yl)acetic acid is influenced by both the pyrrole ring and the carboxylic acid functionality:

  • Acidic properties: The carboxylic acid group readily donates protons in solution, forming salts with bases.

  • Electrophilic substitution: The pyrrole ring can undergo electrophilic aromatic substitution reactions, particularly at positions 3 and 5.

  • Esterification: The carboxylic acid group can be readily converted to esters through conventional esterification procedures .

  • Salt formation: In basic conditions, the compound forms alkali metal salts that can be further utilized in synthesis reactions .

Synthesis and Preparation Methods

Esterification of 2-(1H-pyrrol-2-yl)acetic Acid

One of the key reactions of 2-(1H-pyrrol-2-yl)acetic acid is its esterification to form the corresponding esters. This reaction is typically performed under the following conditions:

  • The salts of 1H-pyrrol-2-acetic acids are reacted with alkylating agents such as alkyl halides or alkyl sulfates .

  • The reaction temperature depends on the reactivity of the specific alkylating agent .

  • For gaseous reagents such as methyl bromide, ethyl bromide, or isopropyl bromide, slight pressures are required to avoid evaporation losses .

Phase Transfer Catalysis Method

A particularly efficient method for esterification employs phase transfer catalysis:

  • The alkylating agent is added to an aqueous solution of the 1H-pyrrol-2-acetic acid salts in a water-immiscible organic solvent.

  • The esterification is catalyzed by phase transfer catalysts to obtain optimum yields up to 100% .

  • Preferred catalysts include quaternary ammonium bases such as tetrabutyl quaternary ammonium sulfate.

  • Quaternary ammonium salts may be formed in situ by using amines (primary, secondary, or tertiary) that react with the alkylating agent .

The process is represented in Table 2, showing different alkylating agents and catalysts used in the esterification process.

Table 2: Esterification Variables for 2-(1H-pyrrol-2-yl)acetic Acid

Alkylating AgentPhase Transfer CatalystBaseConditions
Methyl bromideQuaternary ammonium saltsAlkali metal bicarbonate1.5 bar pressure, pH 10.2-10.5
Ethyl bromideQuaternary ammonium saltsAlkali metal bicarbonate1.5 bar pressure, pH 10.2-10.5
Isopropyl bromideQuaternary ammonium saltsAlkali metal bicarbonate1.5 bar pressure, pH 10.2-10.5

Alternative Synthetic Routes

2-(1H-pyrrol-2-yl)acetic acid can also be prepared through:

  • Hydrolysis of the corresponding nitriles .

  • The hydrolyzed acids can then be re-esterified through conventional esterification procedures .

A specific example from the patent literature describes the saponification of 400 g of 1-methyl-1H-pyrrol-2-acetonitrile followed by esterification of the resulting salts of 1-methyl-pyrrol-2-acetic acid .

Applications and Biological Activities

Pharmaceutical Applications

2-(1H-pyrrol-2-yl)acetic acid and its derivatives have significant utility in pharmaceutical research and development:

  • The compound serves as a starting material in the production of anti-inflammatory agents .

  • The esters and nitriles of pyrrole-2-acetic acid can be readily acylated in the 5-position to provide appropriate 5-aroyl functions of anti-inflammatory compounds .

  • These derivatives are valuable intermediates in the synthesis of various bioactive molecules.

Synthetic Utility

As a building block in organic synthesis, 2-(1H-pyrrol-2-yl)acetic acid offers:

  • A functionalized heterocycle with multiple reactive sites for further derivatization.

  • The ability to form a variety of derivatives including esters, amides, and nitriles.

  • The potential for selective modification of the pyrrole ring through electrophilic substitution reactions.

Recent Developments and Research Trends

Advancements in Synthetic Methodologies

Recent research has focused on improving the synthesis of 2-(1H-pyrrol-2-yl)acetic acid and its derivatives:

  • Development of more efficient catalytic systems for the transformation of pyrrole precursors.

  • Exploration of greener synthetic routes with reduced environmental impact.

  • Investigation of stereoselective approaches for asymmetric synthesis of chiral derivatives.

Expanded Applications

Current research continues to explore new applications for 2-(1H-pyrrol-2-yl)acetic acid:

  • Incorporation into novel heterocyclic systems with potential biological activities.

  • Development of pyrrole-based materials for various technological applications.

  • Investigation of their utility in coordination chemistry with transition metals.

Related Pyrrole Derivatives

Recent literature also discusses structurally related compounds such as:

  • 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids and their methyl esters .

  • Various functionalized pyrrole derivatives with potential biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator